![molecular formula C6H7F3N2O B2764684 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol CAS No. 1006344-06-4](/img/structure/B2764684.png)
2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanol, also known as TFMPE, is an organic compound that has recently gained attention in the scientific community due to its potential applications in various fields. It is a colorless liquid with a pungent odor and is a derivative of ethanol. TFMPE has a wide range of applications, including in pharmaceuticals, agrochemicals, and materials science. In
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol involves trifluoroacetylation followed by treatment with hydrazine, leading to its formation among other trifluoromethylazoles. This process demonstrates the compound's role in the synthesis of various heterocyclic compounds, illustrating its importance in chemical research. Such compounds have been identified for their potential in measuring pH in biological media through 19F NMR spectroscopy, indicating their utility in biological and chemical studies (Jones et al., 1996).
Applications in Bioactive Compound Development
2-(Pyrazolyl)ethanols, including this compound, have been utilized as precursors in the development of bioactive compounds. This includes their transformation into pyrazole-substituted derivatives of antitumor alkaloids, indicating their potential in the synthesis of new therapeutic agents (Chagarovskiy et al., 2016).
Exploration in Material Science and Catalysis
The compound has also found application in material science and catalysis. For example, palladium(II) and platinum(II) complexes with ligands derived from this compound have been synthesized and characterized, indicating the role of such compounds in the development of new materials and catalysts (Pérez et al., 2013).
Antimicrobial and Antioxidant Properties
Research has also highlighted the antimicrobial and antioxidant properties of novel compounds derived from this compound, showcasing the potential of such derivatives in medicinal chemistry and pharmaceutical applications (Bonacorso et al., 2015).
Analytical Chemistry Applications
Furthermore, derivatives of this compound have been used as precolumn derivatization reagents for the analysis of primary alcohols using HPLC, indicating the compound's utility in analytical chemistry for the sensitive detection of small molecules (Al-Sabahi et al., 2021).
properties
IUPAC Name |
2-[3-(trifluoromethyl)pyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c7-6(8,9)5-1-2-11(10-5)3-4-12/h1-2,12H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJCHMBQAMZKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

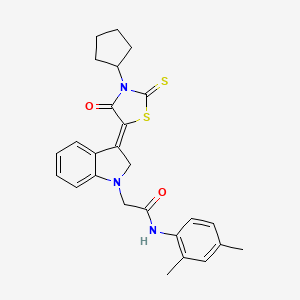
![(3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(1,3-benzodioxol-5-yl)methanone](/img/structure/B2764604.png)

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2764607.png)
![(5Z)-3-(3-bromophenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2764608.png)

![1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2764611.png)
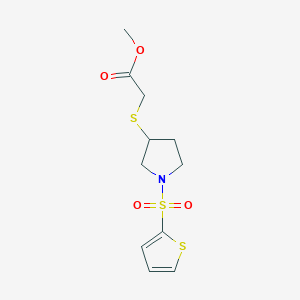
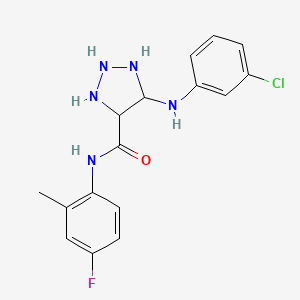
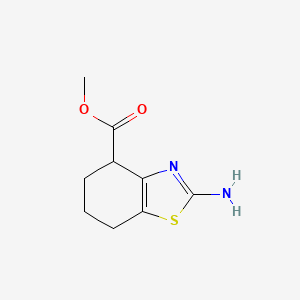
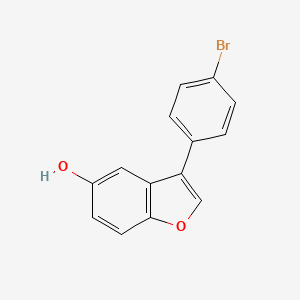
![(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one](/img/structure/B2764621.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine](/img/structure/B2764624.png)